2-Amino-1-(3-methoxyphenyl)ethanol
Description
Structural Context and Nomenclature within 1-Aryl-2-aminoethanol Class
2-Amino-1-(3-methoxyphenyl)ethanol belongs to the 1-Aryl-2-aminoethanol class of organic compounds. This classification signifies a core structure featuring an ethanol (B145695) backbone substituted with an aryl (aromatic) group at the first carbon and an amino group at the second carbon. In this specific molecule, the aryl group is a 3-methoxyphenyl (B12655295) group.
The structure is characterized by several key features:
A Phenyl Ring: A benzene (B151609) ring is a central feature.
A Methoxy (B1213986) Group (-OCH₃): This group is attached to the third carbon atom of the phenyl ring, influencing the molecule's electronic properties and reactivity.
An Ethanol Backbone (-CH(OH)-CH₂(NH₂)): This two-carbon chain contains a hydroxyl (-OH) group and a primary amine (-NH₂) group. The presence of both an alcohol and an amine group makes it a bifunctional molecule known as an amino alcohol. wikipedia.org
A Chiral Center: The carbon atom bonded to the hydroxyl group and the phenyl ring is a stereocenter, meaning that this compound can exist as two different enantiomers, (R) and (S). The IUPAC name for the (S)-enantiomer is (1S)-1-(3-methoxyphenyl)-2-aminoethanol.
The nomenclature of this class of compounds follows standard IUPAC rules, indicating the positions of the functional groups on the parent alkane chain (ethanol). The term "vicinal amino alcohol" is also used to describe the 1,2-relationship of the amino and alcohol groups. diva-portal.org
Significance as a Key Building Block in Advanced Organic Synthesis
Amino alcohols are recognized as crucial building blocks in organic and medicinal chemistry. diva-portal.org Their bifunctional nature allows them to be versatile starting materials and intermediates for the synthesis of more complex molecules. This compound, as a member of this class, holds significant potential in advanced organic synthesis.
The utility of this compound and its relatives stems from the reactivity of its amino and hydroxyl groups, which can be selectively modified. For instance, chiral 1,2-amino alcohols are prevalent structural motifs in many pharmaceutical molecules. acs.org The enantiopure forms of these compounds are particularly valuable as chiral auxiliaries or ligands in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions. wikipedia.org This is critical in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.
The synthesis of related methoxy-substituted phenyl-containing amino alcohols is explored for producing pharmaceutical agents. acs.org For example, the precursor molecule, 1-(3-methoxyphenyl)ethanol, is described as a versatile reactant used in the preparation of enantioselective acyl transfer catalysts. chemicalbook.com This highlights the role of the core structure of this compound in constructing sophisticated chemical architectures.
Overview of Current Academic Research Directions for this compound
Current academic research involving this compound and its structural analogs is multifaceted. A significant area of investigation is its application in asymmetric synthesis. The development of methods to produce enantiomerically pure amino alcohols is a key focus, as these chiral molecules are in high demand. diva-portal.orgacs.org
Furthermore, research on structurally similar compounds suggests potential avenues of exploration for this compound. For instance, a related isomer, 2-(3-Amino-5-methoxyphenyl)ethanol, has been investigated for its potential antidepressant and neuroprotective properties. That same compound is also being studied for enzyme inhibition and as a building block for new polymers. While these findings are not directly on this compound, they indicate promising research directions for this class of molecules in medicinal chemistry and materials science. The use of related amino alcohols as ligands in asymmetric catalysis also points towards a continued research interest in this area.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | americanelements.com |
| Molecular Weight | 167.21 g/mol | americanelements.com |
| Boiling Point | 325.4±32.0 °C at 760 mmHg ((S)-enantiomer) | americanelements.com |
| IUPAC Name | (1S)-1-(3-methoxyphenyl)-2-aminoethanol ((S)-enantiomer) | americanelements.com |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQTEJARSWZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343013 | |
| Record name | 2-Amino-1-(3-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27382-18-9 | |
| Record name | 2-Amino-1-(3-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 2 Amino 1 3 Methoxyphenyl Ethanol
Chemical Transformations of the Amino and Hydroxyl Groups
The amino and hydroxyl groups of 2-Amino-1-(3-methoxyphenyl)ethanol are primary sites for chemical reactions, allowing for a range of synthetic modifications.
Oxidation Reactions of the Hydroxyl Moiety
The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding the corresponding aminoketone. This transformation is a key step in the synthesis of various derivatives. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar benzylic alcohols is a well-established reaction. For instance, the oxidation of the related compound (R)-1-(3-Methoxyphenyl)ethanol to (R)-1-(3-Methoxyphenyl)ethanone can be achieved using oxidizing agents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC). This suggests that similar methodologies could be applied to this compound, likely requiring protection of the amino group to prevent side reactions.
The selective oxidation of hydroxyl groups in the presence of other sensitive functionalities, such as amines, is a common challenge in organic synthesis. Methods for the chemoselective oxidation of β-amino alcohols often involve specific reagents or reaction conditions to target the hydroxyl moiety without affecting the amino group. nih.gov
Substitution and Functionalization of the Amino Group
The primary amino group of this compound is nucleophilic and can readily undergo a variety of substitution and functionalization reactions. These reactions are fundamental to incorporating this molecule into larger structures or modifying its properties.
Acylation: The amino group can be acylated to form amides. For example, the acylation of the related 1-(2′,5′-dimethoxy phenyl)-2-amino ethanone (B97240) with chloroacetyl chloride in the presence of sodium acetate (B1210297) is a key step in the synthesis of more complex molecules. google.com This type of reaction, applied to this compound, would yield N-acylated derivatives.
Table 1: Examples of Amino Group Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Chloroacetyl chloride | N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)acetamide derivative |
The amino group also allows for the formation of Schiff bases through reaction with aldehydes or ketones, and can be involved in reductive amination processes to form secondary or tertiary amines. These transformations are crucial for building more complex molecular architectures.
Aromatic Ring Reactivity and Substituent Effects in this compound Derivatives
The reactivity of the aromatic ring in this compound is influenced by the activating and directing effects of the methoxy (B1213986) (-OCH3) and the aminoethanol substituents. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the aminoethanol group's effect is more complex and can be influenced by the reaction conditions (e.g., protonation of the amino group).
Derivatives of this compound can undergo further substitution on the aromatic ring. The positions of these substitutions are guided by the existing substituents. For instance, in related methoxy-substituted phenyl compounds, electrophilic substitution reactions like nitration or halogenation would be directed to the positions ortho and para to the methoxy group.
The electronic nature of substituents on the aromatic ring also plays a significant role in the reactivity of the functional groups. For example, a study on the aminolysis of thionocarbonates with different substituents on the phenyl ring (including a 3-methoxyphenyl (B12655295) group) showed that the reaction rates are influenced by the electron-withdrawing or electron-donating nature of these substituents. acs.org Specifically, the rate of formation of the tetrahedral intermediate in the aminolysis reaction was found to be dependent on the electronic effects of the substituents on the non-leaving group of the substrates. acs.org
Kinetic and Mechanistic Studies of Related Reactions (e.g., nucleophilic attack patterns)
Kinetic and mechanistic studies of reactions involving compounds structurally related to this compound provide insights into its reactivity. A detailed investigation into the aminolysis of a series of thionocarbonates, including 3-methoxyphenyl 3-nitrophenyl thionocarbonate, in an ethanol-water mixture revealed a multi-step reaction mechanism. acs.org
The study proposed the formation of a zwitterionic tetrahedral intermediate (T±) resulting from the nucleophilic attack of a secondary alicyclic amine on the thionocarbonyl group. acs.org This intermediate can then undergo a proton transfer to another amine molecule to form an anionic intermediate (T-). acs.org The rates of these reactions were found to be dependent on the structure of the amine and the substituents on the phenyl ring of the thionocarbonate. acs.org
Table 2: Mechanistic Steps in the Aminolysis of Related Thionocarbonates
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the amine on the thionocarbonyl group. | Zwitterionic tetrahedral intermediate (T±) |
| 2 | Proton transfer from T± to an amine molecule. | Anionic intermediate (T-) |
The Brønsted-type plots for the initial nucleophilic attack (k1 step) were linear, suggesting that the formation of the zwitterionic intermediate is the rate-determining step in these reactions. acs.org The k1 values were influenced by the electronic nature of the substituents on the "nonleaving" group of the substrates, with more electron-withdrawing groups leading to faster reactions. acs.org These findings on nucleophilic attack patterns provide a framework for understanding similar reactions that this compound and its derivatives might undergo.
Analytical and Spectroscopic Characterization Methodologies for 2 Amino 1 3 Methoxyphenyl Ethanol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structural integrity of 2-Amino-1-(3-methoxyphenyl)ethanol. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide complementary information about the structure of this compound.
¹H-NMR: In a typical ¹H-NMR spectrum of a related compound, 1-(2-methoxyphenyl)ethanol, distinct signals corresponding to the different types of protons within the molecule are observed. chemicalbook.com These include signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide valuable information about the connectivity and chemical environment of the protons.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, ethanol (B145695), two distinct carbon signals are observed, confirming the presence of two different carbon environments. docbrown.info In the case of this compound, one would expect to see separate signals for the methoxy carbon, the aromatic carbons, the carbon bearing the hydroxyl group, and the carbon bearing the amino group.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone, shows distinct peaks for aromatic and methoxy protons. rsc.org For example, the aromatic protons appear as multiplets in the range of δ 6.85-7.68 ppm, while the methoxy group protons appear as singlets around δ 3.89-3.95 ppm. rsc.org
Table 1: Representative ¹H-NMR Data for a Structurally Related Compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.85-7.68 | Multiplet |
| Methoxy Protons | 3.89-3.95 | Singlet |
| Methylene Protons | 5.29 | Singlet |
Note: This data is for 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone and serves as an illustrative example. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of a related molecule, 2-(4-Methoxyphenyl)ethanol, the molecular ion peak [M]+ corresponds to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, the mass spectrum of ethanol shows a molecular ion peak at an m/z of 46, corresponding to [C₂H₆O]⁺. docbrown.info The fragmentation of this compound would be expected to yield characteristic ions resulting from the cleavage of bonds adjacent to the amino and hydroxyl groups, as well as the loss of the methoxy group.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to specific bond vibrations.
For example, the FT-IR spectrum of pure ethanol exhibits a broad O-H stretching band around 3230–3500 cm⁻¹, indicative of the hydroxyl group. researchgate.net In the context of this compound, one would expect to observe characteristic stretching vibrations for the O-H group, the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the alkyl chain, the C-O bond of the ether, and the C-N bond.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ether) | Stretching | 1000-1300 |
| C-N | Stretching | 1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the nature and position of the substituents on the aromatic ring.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers of chiral compounds. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad chiral recognition capabilities. windows.net
The separation of the enantiomers of this compound would involve dissolving the sample in a suitable mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol, and passing it through a column packed with a CSP. yakhak.org The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their quantification and the determination of the enantiomeric excess. The development of an effective chiral HPLC method often involves screening different CSPs and optimizing the mobile phase composition to achieve the best separation. windows.net For instance, a study on the biocatalytic synthesis of a chiral alcohol achieved a 98% reaction yield with an enantiomeric excess of 99%, as determined by chiral HPLC. mdpi.com
Gas Chromatography (GC) for Enantiomeric Purity Assessment
Gas chromatography is a powerful technique for assessing the enantiomeric purity of chiral compounds like this compound. The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP) within the GC column. These specialized columns create a chiral environment where the two enantiomers form transient, diastereomeric complexes with the stationary phase, leading to different retention times and allowing for their separation and quantification.
Due to the low volatility of amino alcohols, a derivatization step is typically required before GC analysis. This process involves converting the polar amino (-NH2) and hydroxyl (-OH) groups into less polar, more volatile functional groups. Common derivatizing agents for amino acids and related compounds include trifluoroacetic anhydride (B1165640) (TFAA) or N-(O,S)-trifluoroacetyl/ethylesters, which react with the active hydrogens to increase volatility. For instance, amines can be derivatized with TFAA, and the resulting trifluoroacetyl derivatives can be effectively resolved on a suitable CSP. gaylordchemical.com
The choice of CSP is critical for achieving successful enantiomeric separation. Chirasil-Val, a well-known CSP based on the amino acid L-valine, is frequently used for the resolution of amino acid enantiomers and has demonstrated effectiveness for related structures. selleckchem.com Other CSPs, such as those based on modified cyclodextrins, also offer unique selectivities for various chiral compounds. nih.gov The precision of the GC method for determining enantiomeric fractions in similar amino compounds has been shown to be high, with reported precisions generally better than 0.08%. researchgate.netnih.gov
The analytical process involves injecting the derivatized sample into the GC system. The enantiomers are separated on the chiral column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). The resulting chromatogram displays two distinct peaks, each corresponding to one enantiomer. The enantiomeric excess (% ee) or enantiomeric fraction (EF) can be calculated by integrating the area under each peak, providing a quantitative measure of the sample's purity.
Table 1: GC Parameters for Enantiomeric Purity Analysis
| Parameter | Description |
|---|---|
| Technique | Enantioselective Gas Chromatography (GC) |
| Derivatization | Required to increase volatility. Common reagents include trifluoroacetic anhydride (TFAA) or reagents to form N-trifluoroacetyl methyl esters. gaylordchemical.com |
| Stationary Phase | Chiral Stationary Phase (CSP) is essential. Examples include Chirasil-L-Val or modified cyclodextrin-based phases (e.g., Lipodex E). researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.net |
| Output Data | Chromatogram with separated enantiomer peaks. |
| Quantification | Based on the integrated peak areas to determine enantiomeric ratio or enantiomeric excess (% ee). |
| Reported Precision | Generally better than 0.08% for determining enantiomeric fractions of α-amino acids. nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. This method provides an empirical validation of the compound's molecular formula, C9H13NO2, by comparing the experimentally measured elemental composition with the theoretically calculated values. americanelements.com
The theoretical composition is calculated based on the molecular formula and the atomic weights of each element. For this compound (C9H13NO2), the molecular weight is 167.21 g/mol . americanelements.com The expected percentages of carbon, hydrogen, nitrogen, and oxygen are calculated as follows:
Carbon (C): (9 * 12.011) / 167.21 * 100% = 64.65%
Hydrogen (H): (13 * 1.008) / 167.21 * 100% = 7.83%
Nitrogen (N): (1 * 14.007) / 167.21 * 100% = 8.38%
Oxygen (O): (2 * 15.999) / 167.21 * 100% = 19.14%
In a typical elemental analysis experiment, a small, precisely weighed sample of the compound is combusted at high temperatures. The combustion products (CO2, H2O, and N2) are collected and quantified. From these amounts, the original mass percentages of C, H, and N in the sample are determined. The oxygen content is usually determined by difference. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% tolerance, serves to confirm the elemental composition and purity of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 64.65 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.83 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.14 |
| Total | C9H13NO2 | | | 167.208 | 100.00 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure of Analogues
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
A study of racemic cis-2-amino-1,2-diphenylethanol revealed that the compound crystallizes in the monoclinic space group P21/a. researchgate.net In the crystal lattice, the molecules are linked by O—H···N hydrogen bonds, a characteristic interaction for amino alcohols. These hydrogen bonds connect the enantiomers into helical columnar structures. researchgate.net This type of analysis confirms the relative stereochemistry and reveals the supramolecular architecture built from intermolecular forces. For a chiral, enantiopure crystal, this method would confirm the absolute stereochemistry (R or S configuration) of the chiral carbon atom.
The data obtained from an X-ray diffraction experiment on a single crystal of a suitable analogue allows for the precise determination of its unit cell dimensions and crystal symmetry, as detailed in the table below for cis-2-amino-1,2-diphenylethanol.
Table 3: Crystallographic Data for the Analogue cis-2-Amino-1,2-diphenylethanol
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H15NO | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/a | researchgate.net |
| Unit Cell Dimensions | a = 16.7752 Å, b = 5.7573 Å, c = 12.2887 Å | researchgate.net |
| Unit Cell Angles | α = 90°, β = 105.680°, γ = 90° | researchgate.net |
| Volume (V) | 1142.7 ų | researchgate.net |
| Molecules per Unit Cell (Z) | 4 | researchgate.net |
| Key Intermolecular Interaction | O—H···N Hydrogen Bond | researchgate.net |
This information is crucial for understanding the solid-state properties of the material and provides an unambiguous structural proof that complements spectroscopic data.
Computational Chemistry and Theoretical Modeling of 2 Amino 1 3 Methoxyphenyl Ethanol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity of a molecule. For 2-Amino-1-(3-methoxyphenyl)ethanol, these investigations can predict its behavior in chemical reactions and its interactions with other molecules.
| Parameter | Value |
|---|---|
| C-C (Aromatic Ring) Bond Length (Å) | ~1.39 |
| C-O (Methoxy) Bond Length (Å) | ~1.37 |
| C-N (Amine) Bond Length (Å) | ~1.47 |
| C-O (Alcohol) Bond Length (Å) | ~1.43 |
| C-C-C (Ring) Bond Angle (°) | ~120 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. numberanalytics.com
For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the amino group, while the LUMO would be distributed over the aromatic system and the C-O and C-N antibonding orbitals. A computational study on rhodanine-arylamine-based chromophores calculated HOMO-LUMO energy gaps using DFT at the B3LYP/6‐311++G(d,p) level of theory. researchgate.net A similar analysis for this compound would quantify its kinetic stability and predict its reactive sites.
Table 2: Illustrative Frontier Molecular Orbital Energies (Conceptual) (Note: These values are conceptual and for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | ~1.5 | Indicates electrophilic character |
| HOMO | ~-5.8 | Indicates nucleophilic character |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. numberanalytics.com
For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. mdpi.com These sites would be the most probable for interactions with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), making them sites for interaction with nucleophiles.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. nih.gov A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions can be quantified using second-order perturbation theory. wisc.edu
In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. For instance, the delocalization of the nitrogen lone pair into the σ(C-C) and σ(C-H) orbitals would stabilize the molecule. NBO analysis on 1-azanapthalene-8-ol, a related heterocyclic compound, demonstrated strong delocalization within the molecule based on the electron density of the conjugated bonds. icm.edu.pl
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and different spatial arrangements of a molecule. Conformational analysis of derivatives of this compound, specifically 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, has been performed to understand their high affinity for the 5-HT2 receptor. This study identified probable active conformations by comparing the stable conformations of the flexible molecules to the rigid structure of mianserin.
Such analyses for this compound would involve exploring its potential energy surface to identify low-energy conformers. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.
In Silico Studies of this compound Derivatives (e.g., molecular docking for target binding hypothesis generation)
In silico studies, particularly molecular docking, are pivotal in modern drug discovery for generating hypotheses about how a ligand might bind to a protein target. elsevierpure.com This computational technique predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity.
Several studies have utilized molecular docking to investigate derivatives of similar compounds. For instance, docking studies were performed on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives to understand their activity as HIV-1 Vif antagonists. nih.gov Similarly, docking analysis was used to predict the lipoxygenase inhibitory action of thiazolyl derivatives of mycophenolic acid. In another study, molecular docking of a Schiff base, 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, showed a high binding affinity with its target. elsevierpure.comresearchgate.net
For derivatives of this compound, molecular docking could be employed to screen for potential biological targets and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is invaluable for the rational design of new and more potent therapeutic agents. For example, a docking study of pineapple and ginger compounds against the coronaviral main protease identified key hydrogen bonding interactions with active site residues. ijnc.ir
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene) benzo mdpi.comijnc.ir imidazo (B10784944) [1,2-c] thiazole-1(3H)-thione |
| Rhodanine-arylamine-based chromophores |
| 1-azanapthalene-8-ol |
| 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines |
| Mianserin |
| N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide |
| Thiazolyl derivatives of mycophenolic acid |
| 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol |
| Ananas 26 |
| Zingiberenol |
| Zingiberol |
| Favipiravir |
| Remdesivir |
| (R)-1-(3-Methoxyphenyl)ethanol |
| (2R)-2-Amino-2-(3-methoxyphenyl)ethan-1-ol |
| (S)-1-(3-methoxyphenyl)ethanol |
| 2-(3-Amino-5-methoxyphenyl)ethanol |
| Ethanol (B145695), 2-[(3-amino-4-methoxyphenyl)sulfonyl]- |
| 2-Amino-1-(2-methoxyphenyl)ethanol |
| (S)-1-(3-methoxyphenyl)ethan-1-amine |
| (1S)-1-(3-methoxyphenyl)ethanol |
| (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol |
Q & A
Basic Research Questions
Q. What synthetic methodologies are available for 2-amino-1-(3-methoxyphenyl)ethanol, and how do positional isomer variations (e.g., 3-methoxy vs. 4-methoxy) impact reaction pathways?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 1-(3-methoxyphenyl)ethanone) using sodium cyanoborohydride or catalytic hydrogenation . Positional isomer effects are critical: the 3-methoxy group introduces steric hindrance and electronic effects that may reduce reaction efficiency compared to the 4-methoxy analog. For example, Fe(NO₃)₃·9H₂O-catalyzed amidation of secondary alcohols like 1-(3-methoxyphenyl)ethanol shows lower yields (≤45%) due to competing side reactions, necessitating optimization of temperature and solvent .
Q. How can the structural configuration of this compound be confirmed using crystallographic and spectroscopic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is the gold standard for resolving stereochemistry . Spectroscopic confirmation involves:
- NMR : Compare ¹H/¹³C chemical shifts with analogs (e.g., 2-amino-1-(4-methoxyphenyl)ethanol ).
- IR : Identify O–H (3400–3200 cm⁻¹) and N–H (1650–1580 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular weight (theoretical m/z = 181.22).
Q. What analytical protocols are recommended for purity assessment and quantification of this compound in research settings?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and USP-grade reference standards (e.g., 2-amino-1-(2,5-dimethoxyphenyl)ethanol as a structural analog ). For trace impurities, combine GC-MS with derivatization (e.g., silylation).
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound given its propensity for side reactions under standard conditions?
- Methodological Answer :
- Catalyst Screening : Replace Fe(NO₃)₃ with Lewis acids (e.g., ZnCl₂) to suppress oxidation byproducts .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Conduct reactions at 0–5°C to minimize thermal degradation.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
Q. What mechanistic insights explain the compound’s reactivity in amidation or alkylation reactions?
- Methodological Answer : The 3-methoxy group’s electron-donating nature deactivates the phenyl ring, reducing electrophilic substitution rates. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .
Q. How does this compound interact with biological targets (e.g., neurotransmitter receptors), and what in vitro assays are suitable for evaluating its activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., β-adrenergic or dopamine receptors) using tritiated ligands.
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric or colorimetric kits.
- Cellular Uptake : Use HEK293 cells expressing serotonin transporters (SERT) with fluoxetine as a control .
Q. How should researchers address contradictions in reported data (e.g., variable bioactivity or synthetic yields) across studies?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using peer-reviewed methods (e.g., USP guidelines for reference compounds ).
- Batch Analysis : Compare multiple synthetic batches via LC-MS to identify impurity-driven discrepancies.
- Meta-Analysis : Cross-reference crystallographic (CSD/CCDC) and spectral databases (NIST WebBook ) to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
